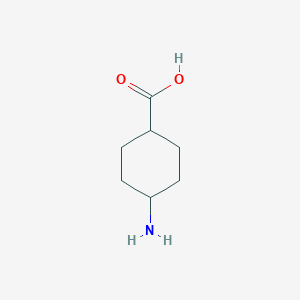

trans-4-Aminocyclohexanecarboxylic acid

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 12785. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Carboxylic Acids - Acids, Carbocyclic - Cyclohexanecarboxylic Acids - Supplementary Records. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-aminocyclohexane-1-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13NO2/c8-6-3-1-5(2-4-6)7(9)10/h5-6H,1-4,8H2,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DRNGLYHKYPNTEA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CCC1C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30901273 | |

| Record name | NoName_367 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30901273 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

143.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1776-53-0, 3685-23-2, 3685-25-4 | |

| Record name | 4-Aminocyclohexanecarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1776-53-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | cis-4-Aminocyclohexanecarboxylic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003685232 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cyclohexanecarboxylic acid, 4-amino-, trans- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003685254 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3685-25-4 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=12785 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3685-23-2 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=12784 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Cyclohexanecarboxylic acid, 4-amino | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.111.999 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Cis-4-amino-1-cyclohexanecarboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | trans-4-Aminocyclohexanecarboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Significance As a Versatile Chemical Scaffold in Organic Synthesis and Medicinal Chemistry

The utility of trans-4-aminocyclohexanecarboxylic acid stems from its unique structural features. As a cyclic compound, it provides a conformationally restricted backbone, which is highly desirable in drug design. The "trans" configuration, where the amino and carboxylic acid groups are on opposite sides of the cyclohexane (B81311) ring, results in a more extended and predictable three-dimensional structure. vulcanchem.com This defined spatial orientation is crucial for precise interactions with biological targets such as enzymes and receptors, enhancing the efficacy and selectivity of potential drug candidates. vulcanchem.com

This compound serves as a valuable building block or intermediate in the synthesis of a wide range of molecules. cymitquimica.comlookchem.com Its ability to participate in reactions like amide formation makes it a versatile starting point for more complex structures. cymitquimica.com In medicinal chemistry, it is frequently used to create peptidomimetics—compounds that mimic the structure and function of natural peptides but often have improved stability or activity. vulcanchem.com The rigid cyclohexane ring helps to lock the molecule into a bioactive conformation, a key strategy in the design of potent enzyme inhibitors. vulcanchem.com

Table 2: Selected Applications of this compound in Medicinal Chemistry

| Application Area | Role of Compound | Therapeutic Target/Class |

| Inflammatory Conditions | Synthesis Intermediate google.comgoogle.compatsnap.com | Janus Kinase (JAK) Inhibitors vulcanchem.comgoogle.comgoogle.com |

| Type 2 Diabetes | Starting Material vulcanchem.comgoogle.com | Dipeptidyl Peptidase IV (DPP-IV) Inhibitors vulcanchem.comgoogle.com |

| Oncology | Substituent for existing drugs google.comgoogle.com | Daunorubicin and Doxorubicin Analogues google.com |

| Opioid Research | Constrained Glycine (B1666218) replacement researchgate.net | Dynorphin (B1627789) A Analogues google.comresearchgate.net |

Historical Context and Evolution of Alicyclic Amino Acid Research

The study of amino acids began in the early 19th century with the discovery of asparagine in 1806, followed by others like glycine (B1666218) and leucine (B10760876) in 1820. wikipedia.org For over a century, research primarily focused on the 20 proteinogenic α-amino acids that constitute the building blocks of proteins in all living organisms. wikipedia.orgaustinpublishinggroup.com

The exploration of non-natural amino acids, including alicyclic variants, represents a significant evolution in the field. Initially, amino acids with additional methylene (B1212753) groups in their backbone, such as β-amino acids, were perceived as simple flexible spacers. A pivotal shift in understanding came from seminal work demonstrating that the extra methylene group in a β-amino acid could actually reduce its conformational freedom. acs.org

This realization opened the door for using cyclic β-amino acids as exceptional building blocks for constructing oligomers with well-defined secondary structures, often called foldamers. acs.org Researchers recognized that incorporating these rigid, cyclic structures could pre-organize a peptide backbone, enhancing stability and promoting specific helical or sheet-like conformations. acs.orgnih.gov This move from studying naturally occurring α-amino acids to designing synthetic peptides with unique, predictable shapes using alicyclic amino acids like trans-4-aminocyclohexanecarboxylic acid marks a critical progression in medicinal and materials chemistry. nih.govresearchgate.net

Table 3: Conceptual Timeline of Amino Acid Research

| Era | Key Developments | Significance |

| Early 19th Century | Isolation of the first α-amino acids (e.g., Asparagine, Glycine). wikipedia.org | Foundation of protein chemistry and biochemistry. |

| Early-Mid 20th Century | Discovery of all 20 common proteinogenic amino acids, culminating with Threonine in 1935. wikipedia.org | Elucidation of the fundamental components of proteins. |

| Late 20th Century | Recognition of β-amino acids and cyclic amino acids as conformationally constrained building blocks. acs.org | Shift from studying natural structures to designing novel, folded polymers (foldamers) with specific functions. |

| 21st Century | Widespread use of alicyclic amino acids in peptidomimetics and drug design to control molecular shape and improve pharmacological properties. vulcanchem.comacs.org | Advanced applications in creating highly specific and stable therapeutic agents. |

Current Research Trajectories and Future Prospects for Trans 4 Aminocyclohexanecarboxylic Acid Derivatives

Contemporary research involving trans-4-aminocyclohexanecarboxylic acid is largely focused on two key areas: optimizing its synthesis and expanding its applications through novel derivatives. A primary challenge has been the efficient and selective production of the desired trans isomer. Traditional methods often involve the catalytic hydrogenation of 4-aminobenzoic acid, which can produce a mixture of cis and trans isomers requiring difficult separation. google.comresearchgate.net

Current research aims to develop more efficient one-pot processes that yield a high trans-to-cis ratio directly, often under milder and more industrially scalable conditions, such as lower hydrogen pressure. google.comgoogle.compatsnap.com Efforts are also directed at creating more effective isomerization processes to convert the unwanted cis isomer into the valuable trans product. vulcanchem.com

Looking ahead, the future prospects for derivatives of this compound are promising and diverse. vulcanchem.com The core scaffold continues to be explored for the development of new enzyme inhibitors across various therapeutic areas. vulcanchem.com Its role in creating sophisticated peptidomimetics is expanding as researchers design more complex molecules to modulate protein-protein interactions. vulcanchem.comacs.org Beyond pharmaceuticals, there is emerging interest in potential agricultural applications, such as in the development of novel crop protection agents. vulcanchem.com The continued refinement of synthetic methods and a deeper understanding of its structural influence will likely lead to the discovery of new and valuable applications for this versatile chemical entity. vulcanchem.com

Applications of Trans 4 Aminocyclohexanecarboxylic Acid in Medicinal Chemistry and Drug Discovery

Fundamental Role as a Chiral Building Block in Active Pharmaceutical Ingredient (API) Synthesis

Trans-4-Aminocyclohexanecarboxylic acid serves as a crucial chiral building block in the synthesis of a variety of pharmacologically active compounds. nih.govcymitquimica.com Its stereochemically defined structure is instrumental in creating molecules with specific three-dimensional orientations necessary for potent and selective interaction with biological targets. As a versatile intermediate, it can undergo various chemical transformations, including amide bond formation, making it a valuable component in the construction of diverse molecular architectures. cymitquimica.com

The synthesis of isomerically pure trans-4-amino-1-cyclohexanecarboxylic acid derivatives is an area of significant interest for industrial-scale pharmaceutical production. nih.gov Efficient synthetic processes have been developed to produce these derivatives, which are key intermediates for several APIs. nih.gov For instance, derivatives such as trans-4-(tert-butoxycarbonyl)amino-1-cyclohexanecarboxylic acid are specifically utilized in the synthesis of Janus Kinase (JAK) inhibitors. researchgate.net This highlights the compound's importance in creating targeted therapies for a range of diseases.

The utility of this compound extends to its role as a conformationally constrained scaffold. Molecular modeling studies have suggested its potential as a replacement for flexible peptide fragments in drug design, aiming to improve stability and receptor affinity. nih.gov This application is exemplified by its incorporation into analogues of dynorphin (B1627789) A, a peptide with opioid activity. nih.gov

Design and Development of Enzyme Inhibitors

The unique structural features of this compound make it an ideal starting point for the design of various enzyme inhibitors. The specific orientation of its functional groups allows for precise interactions with the active sites of target enzymes.

A significant application of this compound derivatives is in the synthesis of Janus Kinase (JAK) inhibitors. researchgate.net JAKs are a family of enzymes that play a critical role in cytokine signaling pathways, which are often dysregulated in inflammatory and autoimmune diseases. sigmaaldrich.com A notable example is the use of trans-4-(t-Butyloxycarbnoyl)amino-l-cyclohexanecarboxilic acid in the synthesis of Oclacitinib, a JAK inhibitor used in veterinary medicine. researchgate.netnih.gov The cyclohexane (B81311) ring of the molecule serves as a central scaffold, positioning the necessary pharmacophoric elements for effective inhibition of the JAK enzyme.

Table 1: Application of this compound Derivatives in JAK Inhibitor Synthesis

| Derivative | Application | Target Enzyme |

| trans-4-(t-Butyloxycarbnoyl)amino-l-cyclohexanecarboxilic acid | Synthesis of Oclacitinib | Janus Kinase (JAK) |

This table illustrates the use of a specific derivative of this compound in the development of a JAK inhibitor.

This compound and its amino-protected derivatives are valuable raw materials in the synthesis of Dipeptidyl Peptidase IV (DPP IV) inhibitors. DPP IV is an enzyme involved in the inactivation of incretin hormones, which play a key role in regulating blood glucose levels. google.com By inhibiting DPP IV, the levels of active incretins are increased, leading to enhanced insulin secretion and improved glycemic control in patients with type 2 diabetes. The rigid structure of the this compound scaffold can be incorporated into the design of DPP IV inhibitors to achieve potent and selective binding to the enzyme's active site.

While direct utilization of this compound in the development of N-Myristoyltransferase (NMT) inhibitors is not extensively documented, the relevance of the cyclohexyl moiety in this context has been explored. NMT is an enzyme that catalyzes the attachment of myristate to proteins, a process crucial for the viability of various pathogens and cancer cells. Research has identified a cyclohexyl-octahydropyrrolo[1,2-a]pyrazine (COPP) chemotype as being inhibitory towards human NMT-1. This suggests that the cyclohexane ring can serve as a valuable scaffold for the design of NMT inhibitors that target the peptide-binding site of the enzyme.

Regarding the modulation of the CD38 enzyme, a multifunctional ecto-enzyme involved in NAD+ metabolism, there is currently limited publicly available information directly linking this compound to the design of its modulators.

A closely related analogue, tranexamic acid, which is trans-4-(aminomethyl)cyclohexanecarboxylic acid, is a well-established inhibitor of serine proteases, particularly plasmin. Plasmin is a key enzyme in the fibrinolytic system responsible for the breakdown of fibrin (B1330869) clots. By inhibiting plasmin, tranexamic acid acts as an antifibrinolytic agent, reducing bleeding.

Tranexamic acid competitively inhibits the binding of plasminogen to fibrin, thereby preventing its conversion to plasmin. At higher concentrations, it can also directly inhibit plasmin activity. cymitquimica.com This mechanism of action has made tranexamic acid a valuable therapeutic agent in various clinical settings associated with excessive bleeding.

Table 2: Research Findings on Tranexamic Acid as a Plasmin Inhibitor

| Study Focus | Key Finding |

| Mechanism of Action | Tranexamic acid competitively inhibits plasminogen binding to fibrin. |

| In Vivo Effects | Rapidly inhibits fibrinolysis. |

| Additional Activity | Can act as an active site inhibitor of urokinase plasminogen activator. cymitquimica.com |

This interactive table summarizes key research findings on the inhibitory effects of tranexamic acid on plasmin.

Currently, there is a lack of specific, publicly available research detailing the role of this compound in the modulation of other metabolic enzymes beyond those already discussed.

Synthesis of Receptor Ligands and Modulators

The unique structural features of this compound have made it an attractive component in the synthesis of ligands targeting a range of receptors, influencing their affinity and selectivity.

Opioid Receptor Ligands: Dynorphin A Analogues

In the quest for potent and selective opioid receptor ligands, researchers have turned to conformationally constrained peptide analogues. Molecular modeling has suggested that the "message" sequence of dynorphin A (Dyn A) adopts an extended conformation in aqueous solutions. This led to the hypothesis that this compound (trans-ACCA) could serve as a constrained substitute for the Gly2-Gly3 dipeptide in Dyn A. nih.gov

To investigate this, analogues of Dyn A-(1-13)-NH2 incorporating both cis- and trans-ACCA were synthesized using solid-phase peptide synthesis. nih.gov Radioligand binding assays revealed that these analogues exhibited a modest affinity for kappa opioid receptors. nih.gov Specifically, the trans-ACCA analogue, [trans-ACCA2-3]Dyn A-(1-13)NH2, demonstrated a binding affinity (Ki) of 13.4 nM for the kappa receptor. nih.gov

These findings were significant as they represented the first reported Dyn A analogues with constraints in the "message" sequence that retained selectivity for kappa receptors. nih.gov The study highlighted the potential of using rigid scaffolds like this compound to control the conformation of peptides and achieve receptor selectivity.

| Analogue | Receptor | Binding Affinity (Ki) |

| [cis-ACCA2-3]Dyn A-(1-13)NH2 | Kappa | 9.1 nM |

| [trans-ACCA2-3]Dyn A-(1-13)NH2 | Kappa | 13.4 nM |

While research has been conducted on Dynorphin A analogues, specific studies detailing the incorporation of this compound into Deltorphin C analogues were not prominently found in the reviewed literature.

Neuropeptide Y (NPY) Receptor Antagonists

Neuropeptide Y (NPY) receptors, particularly the Y1 and Y2 subtypes, are implicated in a variety of physiological processes, making them attractive targets for therapeutic intervention. nih.govmdpi.com While extensive research has been conducted to develop NPY receptor antagonists, the direct incorporation of this compound as a key structural element in these antagonists is not extensively detailed in the available literature. However, the use of related cyclohexylamines and other cyclic scaffolds is a known strategy in the design of such antagonists, suggesting the potential for future applications of this specific amino acid. nih.gov

Chemokine Receptor Antagonists (e.g., CXCR4, CXCR7)

The chemokine receptors CXCR4 and CXCR7 play crucial roles in various diseases, including cancer and HIV, making them important targets for drug development. The design of antagonists for these receptors often involves the use of rigid scaffolds to achieve high affinity and selectivity. Cyclic pentapeptide scaffolds have been a particular focus in the development of CXCR4 antagonists. acs.orgacs.orgnih.gov Structure-activity relationship (SAR) studies on these cyclic peptides have explored the impact of various amino acid substitutions on their antagonist activity. While these studies have investigated the incorporation of other cyclic amino acids, the specific use of this compound in these scaffolds is not explicitly detailed in the reviewed literature. acs.orgacs.orgnih.gov The principles of using constrained cyclic structures to modulate receptor binding, however, suggest that this compound could be a viable candidate for future antagonist design.

Applications in Adenosine Receptor Studies

Adenosine receptors (A1, A2A, A2B, and A3) are G protein-coupled receptors involved in numerous physiological processes, making them significant drug targets. nih.govnih.gov The design of selective ligands for these receptors often involves the modification of the adenosine scaffold or the development of non-ribose containing agonists and antagonists. The use of conformationally restricted elements is a key strategy to achieve subtype selectivity. While the broad concept of using constrained molecules is prevalent in this field, specific examples detailing the incorporation of this compound into adenosine receptor ligands to modulate their activity or selectivity were not prominently featured in the reviewed scientific literature.

Integration into Anti-Cancer Therapeutics as Substituents (e.g., Daunorubicin, Doxorubicin)

The anthracycline antibiotics Daunorubicin and Doxorubicin are potent and widely used anti-cancer agents. nih.gov However, their clinical utility is often limited by significant side effects. To address this, extensive research has focused on the synthesis of analogues with improved therapeutic indices. One promising approach involves the modification of the daunosamine sugar moiety.

Contribution to Therapeutics for Diabetes Management

The management of type 2 diabetes often involves the use of oral hypoglycemic agents to control blood glucose levels. medscape.comnih.govrevespcardiol.org One important class of these agents is the sulfonylureas, which stimulate insulin secretion from pancreatic β-cells. nih.gov Glimepiride, a second-generation sulfonylurea, is a widely prescribed anti-diabetic medication. wikipedia.org

A key structural feature of Glimepiride is the presence of a trans-4-methylcyclohexylamino group. nih.govnewdrugapprovals.org While this is not this compound, the presence of the trans-substituted cyclohexane ring highlights the importance of this rigid scaffold in the design of effective oral hypoglycemic agents. Research has indicated that trans-4-amino-1-cyclohexanecarboxylic acid derivatives are useful intermediates in the synthesis of various pharmacologically active compounds, including hypoglycemic agents. google.comresearchgate.net The metabolite of Glimepiride, trans-carboxy Glimepiride, features a trans-cyclohexanecarboxylic acid moiety, further underscoring the relevance of this structural motif in the metabolism and activity of this class of drugs. caymanchem.com

Impact on Drug Stability, Solubility, and Bioavailability Enhancement

The incorporation of the this compound scaffold into drug molecules, particularly in the form of its derivative tranexamic acid and related prodrugs, has a notable impact on key pharmaceutical properties. This includes enhancing drug stability, solubility, and, most significantly, bioavailability.

Drug Stability

The chemical structure of this compound contributes to the stability of molecules into which it is integrated. Its hydrochloride salt, for instance, is noted for its stability, which is a beneficial characteristic for drug formulation and synthesis chemimpex.com. By serving as a stable building block, it facilitates the creation of complex bioactive molecules that can withstand various conditions during manufacturing, storage, and administration chemimpex.com.

Solubility

The presence of both an amino group and a carboxylic acid group makes this compound soluble in water and other polar organic solvents cymitquimica.com. This inherent solubility can be imparted to drug candidates. Researchers have utilized its hydrochloride salt form in pharmaceutical research specifically for its favorable solubility, which aids in drug formulation chemimpex.com. Furthermore, prodrugs designed from derivatives like tranexamic acid are expected to have potential solubility in both organic and aqueous media, making them adaptable for various dosage forms, such as enteric-coated tablets or topical applications researchgate.net.

Bioavailability Enhancement

One of the most significant applications of this chemical moiety is in overcoming the challenge of poor oral bioavailability. Tranexamic acid, a derivative of this compound, has an oral bioavailability of approximately 30-50% drugbank.com. This is largely because, as an amino acid derivative, it tends to be ionized in the physiological pH range of the gastrointestinal tract, which hinders its efficient absorption through cellular membranes exo-ricerca.it.

To address this limitation, researchers have developed prodrugs that mask the ionizable groups, thereby increasing lipophilicity and improving absorption. A key strategy involves modifying the molecule to neutralize the ionization of the amine group, which is expected to lead to a better bioavailability and pharmacokinetic profile researchgate.netexo-ricerca.it.

A clinical study on Kabi 2161, a prodrug of tranexamic acid, demonstrated this principle effectively. The study found that the bioavailability of tranexamic acid was markedly increased when administered as this prodrug. nih.gov The data from this research highlights the significant improvement in key bioavailability parameters.

Table 1: Bioavailability Comparison of Tranexamic Acid and its Prodrug (Kabi 2161)

| Compound | Parameter | Value | Source |

|---|---|---|---|

| Tranexamic Acid | Urinary Recovery (0-48h) | 37.0% | nih.gov |

| Kabi 2161 (Prodrug) | Urinary Recovery (0-48h) | 82.4% - 97.5% | nih.gov |

| Tranexamic Acid | Area Under Plasma Concentration-Time Curve (AUC) | 8.0 mg·h/L·mmol | nih.gov |

| Kabi 2161 (Prodrug) | Area Under Plasma Concentration-Time Curve (AUC) | 13.1 - 19.6 mg·h/L·mmol | nih.gov |

Biological Activities and Mechanistic Investigations of Trans 4 Aminocyclohexanecarboxylic Acid Derivatives

Antimicrobial and Antistaphylococcal Properties and Cellular Interactions

Research has explored the antimicrobial potential of trans-4-Aminocyclohexanecarboxylic acid and its derivatives. One study specifically investigated the antistaphylococcal activity of the compound, along with related aminobenzoic acid derivatives, to understand their structure-activity relationships. nih.gov This line of inquiry suggests that the specific stereochemistry and chemical structure of this compound are crucial for its interaction with bacterial targets, highlighting a potential, though less explored, therapeutic application. nih.gov The focus of these studies is to determine how modifications to the cyclohexane (B81311) ring and the amino and carboxylic acid groups affect the compound's ability to inhibit the growth of staphylococcal bacteria.

Neuropharmacological Profiles and Neuroprotective Potential

The rigid, defined structure of this compound (trans-ACCA) makes it a valuable scaffold in neuropharmacology. Molecular modeling has suggested that it can act as a conformationally constrained substitute for the Gly2-Gly3 dipeptide segment of Dynorphin (B1627789) A (Dyn A), an endogenous opioid peptide. nih.gov Dynorphin A is known to bind to opioid receptors, and by mimicking a part of its structure, derivatives of trans-ACCA can be designed to interact with these same receptors. nih.govnih.gov

Specifically, analogues of a Dyn A fragment, Dyn A-(1-13)NH2, containing trans-ACCA have been synthesized and tested for their opioid receptor activity. nih.govgoogle.com These studies found that the resulting peptides exhibit a modest affinity and notable selectivity for kappa opioid receptors. nih.gov This research marks a significant step in developing constrained peptides that target specific opioid receptors, which could lead to novel therapeutic agents. nih.gov The trans configuration of the amino and carboxylic acid groups on the cyclohexane ring is critical, as it provides an extended conformation that is thought to be necessary for effective interaction with biological targets like receptors. vulcanchem.com

Dermatological Applications and Epidermal Homeostasis Modulation

The most extensively studied activities of this compound derivatives, particularly tranexamic acid, are in the field of dermatology. The compound has been shown to modulate several pathways involved in skin pigmentation and barrier function.

Melasma is a common hyperpigmentation disorder, and trans-4-(aminomethyl)cyclohexanecarboxylic acid has emerged as an effective treatment. Its mechanism of action is multifaceted and primarily revolves around the inhibition of the plasminogen/plasmin system. droracle.aimdpi.comvelaskincare.com

Ultraviolet (UV) radiation stimulates keratinocytes (skin cells) to release plasminogen activators, such as urokinase-type plasminogen activator (uPA). droracle.aijst.go.jp These activators convert plasminogen, present in skin cells, into plasmin. velaskincare.com Plasmin then triggers a cascade of events that promote melanin (B1238610) synthesis (melanogenesis):

Release of Melanogenic Precursors: Plasmin increases the release of arachidonic acid, which is a precursor for prostaglandins. Prostaglandins are known to stimulate melanocytes, the melanin-producing cells. nih.gov

Growth Factor Activation: Plasmin can release basic fibroblast growth factor (bFGF), a potent stimulator of melanocyte growth. nih.gov

Keratinocyte-Melanocyte Interaction: The compound inhibits melanogenesis not by acting directly on melanocytes, but by blocking the melanocyte-activating signals produced by keratinocytes in the presence of UV light. jst.go.jpresearchgate.net

By blocking the lysine-binding sites on plasminogen, trans-4-(aminomethyl)cyclohexanecarboxylic acid prevents its conversion to plasmin. velaskincare.comwikipedia.org This interruption of the plasmin cascade leads to a downstream reduction in melanocyte-stimulating factors, thereby decreasing melanin production. nih.govnih.gov Some studies also suggest it can directly interfere with the tyrosinase enzyme and may influence melanogenesis by activating autophagy in melanoma cells. velaskincare.comnih.gov

The skin's epidermal barrier is crucial for preventing water loss and protecting against external threats. When this barrier is disrupted by injury (e.g., tape stripping, chemical treatment), a cascade of repair processes is initiated, which involves increased protease activity. nih.gov

Studies have shown that topical application of trans-4-(aminomethyl)cyclohexanecarboxylic acid significantly accelerates the recovery of the epidermal barrier in both animal models and human skin. nih.gov The mechanism is linked to its ability to inhibit serine proteases, specifically plasmin. nih.govresearchgate.net Following an injury, epidermal proteolytic activity increases. By inhibiting plasmin, the compound is thought to reduce the extent of this injury-related proteolytic damage, thereby allowing for a more rapid restoration of barrier function. nih.gov

Furthermore, repeated disruption of the epidermal barrier can lead to epidermal hyperplasia, a thickening of the epidermis. Research has demonstrated that daily topical application of the compound reduces the degree of hyperplasia in response to repeated injuries. nih.gov This suggests that by modulating the initial protease response to injury, the compound helps to normalize the subsequent cellular repair and proliferation processes, preventing an excessive hyperplastic response. nih.gov

Studies in Amino Acid Metabolism and Protein Synthesis Pathways

This compound is a synthetic derivative of the amino acid lysine (B10760008). wikipedia.org Due to its structural characteristics, it is utilized in synthetic chemistry as a building block, particularly in peptide synthesis. sigmaaldrich.comsigmaaldrich.com Its rigid cyclohexane ring makes it a "conformationally constrained" amino acid analogue. nih.gov

In protein and peptide research, incorporating such constrained analogues is a key strategy for studying peptide structure and function. By replacing natural, flexible amino acid residues (like glycine) with a rigid structure like trans-ACCA, researchers can force a peptide into a specific three-dimensional shape. nih.gov This is exemplified by its use to replace the Gly2-Gly3 sequence in Dynorphin A analogues to maintain an extended conformation believed to be important for receptor binding. nih.gov This application does not pertain to its role within natural amino acid metabolism but rather its utility as a tool in the chemical synthesis of peptides with predefined structural properties. nih.govresearchgate.net

Elucidation of Molecular Targets and Biochemical Pathways

The biological activities of this compound derivatives are a direct result of their interaction with specific molecular targets, which in turn modulates key biochemical pathways.

The primary and most well-documented molecular target is plasminogen . wikipedia.orgdrugbank.com The compound acts as a lysine analogue, reversibly binding to lysine-binding sites on the plasminogen molecule. velaskincare.comashpublications.org This binding prevents the conversion of plasminogen into its active form, plasmin , by plasminogen activators. nih.gov This fundamental interaction is the starting point for its diverse effects:

Dermatological Pathway: In the skin, the inhibition of the plasminogen/plasmin system is the central mechanism. This pathway modulation leads to reduced melanocyte stimulation (treating melasma) and controlled protease activity after injury (aiding barrier repair and preventing hyperplasia). mdpi.comnih.gov

Fibrinolysis Pathway: The inhibition of plasminogen activation is the basis of its classical use as an antifibrinolytic agent to prevent excessive blood loss, as plasmin's main role is to break down fibrin (B1330869) clots. wikipedia.org

A secondary molecular target is the urokinase plasminogen activator (uPA) itself. Research has shown that tranexamic acid can act as a direct active-site inhibitor of uPA, providing another layer of control over the plasminogen activation system. ashpublications.org

In neuropharmacology, the molecular targets are kappa opioid receptors . nih.gov This interaction is not direct but is achieved when trans-ACCA is incorporated into synthetic peptides, making it function as a structural mimic of endogenous opioid peptides like Dynorphin A. nih.govgoogle.com

Structural Biology and Biophysical Characterization of Trans 4 Aminocyclohexanecarboxylic Acid and Its Bioconjugates

Conformational Analysis and Preferred Geometries in Solution and Solid State

The conformational landscape of trans-4-Aminocyclohexanecarboxylic acid is dominated by the rigid chair conformation of the cyclohexane (B81311) ring. In this arrangement, the bulky amino and carboxylic acid substituents preferentially occupy equatorial positions to minimize steric strain, resulting in a more stable, lower energy state. This extended conformation is a defining feature of the trans isomer. vulcanchem.com

In the solid state, X-ray crystallography studies of oligomers containing trans-2-aminocyclohexanecarboxylic acid, a closely related analogue, have revealed well-defined helical structures. wisc.edu These studies provide insights into the packing and intermolecular interactions that stabilize specific conformations in the crystalline form.

In solution, spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) are employed to probe the conformational dynamics. For peptides incorporating this compound, NMR studies, including temperature-dependent proton spectra and Rotating frame Overhauser Effect Spectroscopy (ROESY), can elucidate the preferred geometries and intramolecular hydrogen bonding patterns. chemscene.com While the cyclohexane ring itself remains relatively rigid, the orientation of the amino and carboxyl groups and their interaction with the solvent or other parts of a larger molecule can be characterized. Computational modeling, such as Density Functional Theory (DFT) calculations, complements experimental data by providing insights into the relative energies of different conformations. google.com

Influence on Peptide and Peptidomimetic Secondary Structures (e.g., Helices, Nanotubes)

The incorporation of this compound into peptide chains has a profound influence on their secondary structure. Its rigid, extended conformation acts as a scaffold, directing the peptide backbone into specific and predictable arrangements.

Helices: Oligomers of cyclic β-amino acids, including derivatives of aminocyclohexanecarboxylic acid, are known to form stable helical structures. For instance, oligomers of trans-2-aminocyclohexanecarboxylic acid have been shown to adopt a robust 14-helix conformation, characterized by 14-membered hydrogen-bonded rings. wisc.edu This propensity to induce helical folds is a valuable tool in the design of peptidomimetics that can mimic the structure and function of natural helical peptides. The stability of these helices can be influenced by the solvent environment, with a decrease in folding propensity observed in more polar, protic solvents. nih.gov

Nanotubes: A particularly fascinating application of this compound is in the construction of self-assembling peptide nanotubes. When incorporated into cyclic peptides, the rigid and linear nature of the trans isomer facilitates the stacking of these cyclic units to form hollow tubular structures. researchgate.net The cyclohexane rings orient themselves in such a way that their methylene (B1212753) groups line the interior of the nanotube, creating a hydrophobic pore. researchgate.net These nanotubes have potential applications in areas such as transmembrane ion channels and drug delivery systems.

Structure-Activity Relationship (SAR) Studies for Rational Drug Design

Structure-Activity Relationship (SAR) studies are fundamental to rational drug design, aiming to correlate the chemical structure of a compound with its biological activity. For this compound, its conformationally restricted nature makes it an excellent building block for probing these relationships.

The rigid cyclohexane scaffold allows for the precise positioning of functional groups in three-dimensional space, which is critical for optimizing interactions with biological targets. By systematically modifying the substituents on the cyclohexane ring or the amino and carboxyl groups, researchers can elucidate the key structural features required for a desired biological effect. For example, in the design of enzyme inhibitors, the this compound core can serve as a rigid spacer to present pharmacophoric groups in a defined orientation that complements the binding site of the target enzyme. vulcanchem.com

Correlation of Stereochemistry and Biological Efficacy

The stereochemistry of 4-aminocyclohexanecarboxylic acid is a critical determinant of its biological efficacy. The trans isomer, with its extended diequatorial conformation, is generally the more biologically active form compared to the bent cis isomer. This is because the trans configuration allows for more effective and specific interactions with the binding sites of enzymes and receptors, which are themselves chiral and stereospecific. vulcanchem.com

For instance, when incorporated into dynorphin (B1627789) A analogues, which are peptides that bind to opioid receptors, the stereochemistry of the aminocyclohexanecarboxylic acid residue influences the binding affinity and selectivity for different receptor subtypes. researchgate.net Similarly, in the development of anticonvulsant agents, the relative orientation of substituents on a cyclohexane ring can dramatically affect the potency and neurotoxicity of the compound. researchgate.net A comparative study on phenytoin (B1677684) Schiff bases demonstrated that the cis isomers exhibited higher potency in suppressing seizure spread compared to the trans isomers, highlighting that the optimal stereochemistry is target-dependent. mdpi.com

| Compound/Derivative | Biological Target/Application | Key SAR Finding | Reference |

|---|---|---|---|

| This compound | Enzyme Inhibitors (general) | The extended conformation of the trans isomer allows for better interaction with biological targets. | vulcanchem.com |

| Dynorphin A analogues containing ACCA | Opioid Receptors | Stereochemistry of the ACCA residue influences binding affinity and selectivity. | researchgate.net |

| Phenytoin Schiff Bases | Anticonvulsant Activity | Cis isomers showed higher potency in suppressing seizure spread compared to trans isomers. | mdpi.com |

Elucidation of Molecular Interactions with Biological Macromolecules (e.g., Protein-Ligand, Enzyme-Substrate)

The trans configuration of this compound facilitates specific molecular interactions with biological macromolecules. Its value as a building block in drug design stems from its ability to present its amino and carboxyl groups in a spatially defined manner, enabling precise engagement with the binding sites of proteins and enzymes.

Enzyme Inhibitors: this compound is a key intermediate in the synthesis of inhibitors for enzymes such as Dipeptidyl Peptidase IV (DPP-IV) and Janus Kinases (JAKs). vulcanchem.comgoogle.com

DPP-IV Inhibitors: In the context of DPP-IV inhibitors, which are used in the treatment of type 2 diabetes, the aminocyclohexane moiety can serve as a scaffold to position functional groups that interact with key residues in the enzyme's active site. The active site of DPP-IV has specific subsites (S1, S2, etc.) that accommodate the side chains of peptide substrates. nih.gov The rigid cyclohexane ring of a this compound derivative can orient substituents to fit snugly into these pockets, leading to potent and selective inhibition. The interactions can involve hydrogen bonds between the amino and/or carboxyl groups of the ligand and polar residues in the active site, as well as hydrophobic interactions between the cyclohexane ring and nonpolar residues. nih.gov

Janus Kinase (JAK) Inhibitors: Similarly, in JAK inhibitors, used for inflammatory conditions, the this compound scaffold helps to achieve the correct geometry for binding to the kinase domain. vulcanchem.comgoogle.com

Peptidomimetics: When incorporated into peptides, this compound can mimic or modulate the interactions of natural peptides with their receptors. The constrained conformation can enhance binding affinity by reducing the entropic penalty of binding. Molecular modeling studies of dynorphin A analogues containing this compound suggest that it can function as a conformationally constrained replacement for flexible glycine (B1666218) residues, helping to maintain an extended conformation that is favorable for receptor binding. researchgate.net

Importance of Stereoisomeric Purity in Biological Contexts

The distinct biological activities of the cis and trans isomers of 4-aminocyclohexanecarboxylic acid underscore the critical importance of stereoisomeric purity in pharmaceutical applications. Biological systems are inherently chiral, and as such, they often exhibit a high degree of stereospecificity in their interactions with small molecules.

The superior biological efficacy of the trans isomer in many contexts means that the presence of the cis isomer can be considered an impurity. vulcanchem.commdpi.com The cis isomer may have lower activity, no activity, or even undesirable off-target effects. Therefore, for the development of safe and effective therapeutics, it is crucial to use the trans isomer in a highly pure form.

This necessity has driven the development of various methods for the synthesis and separation of the stereoisomers of 4-aminocyclohexanecarboxylic acid. Common synthetic routes, such as the catalytic hydrogenation of p-aminobenzoic acid, often yield a mixture of cis and trans isomers. google.com Consequently, efficient separation techniques are required. These include:

Fractional Crystallization: This method takes advantage of the different solubilities of the cis and trans isomers or their derivatives. researchgate.net

Selective Esterification: Under certain conditions, it is possible to selectively react one isomer, allowing for the separation of the other. google.com

Base-catalyzed Isomerization: The thermodynamically less stable cis isomer can be converted to the more stable trans isomer in the presence of a base. google.com

The emphasis on obtaining the pure trans isomer highlights a fundamental principle in medicinal chemistry: the three-dimensional structure of a molecule is paramount to its biological function.

| Property | This compound | cis-4-Aminocyclohexanecarboxylic acid | Significance |

|---|---|---|---|

| Conformation | Extended (diequatorial) | Bent (axial-equatorial) | The extended conformation of the trans isomer is often better suited for binding to biological targets. vulcanchem.com |

| Biological Activity | Generally higher | Generally lower or inactive | Stereospecific interactions with enzymes and receptors favor the trans isomer in many cases. vulcanchem.commdpi.com |

| Thermodynamic Stability | More stable | Less stable | The cis isomer can be converted to the more stable trans isomer. google.com |

Future Research Directions and Emerging Applications of Trans 4 Aminocyclohexanecarboxylic Acid

Development of Novel Biomaterials and Nanostructures Utilizing Cyclic Peptide Self-Assembly

A significant area of future research lies in the use of trans-4-aminocyclohexanecarboxylic acid (also denoted as δ-Ach) as a key component in self-assembling cyclic peptides. These peptides can form highly ordered nanostructures, such as nanotubes, with significant potential in biomaterials science.

When incorporated into a cyclic peptide sequence, often alternating with natural α-amino acids, this compound acts as a rigid building block. lmaleidykla.lt This rigidity, combined with intermolecular hydrogen bonding between adjacent peptide rings, drives the spontaneous self-assembly of the peptides into hollow tubular structures. acs.orgnih.gov A key feature of these nanotubes is the orientation of the cyclohexyl moiety; two of its methylene (B1212753) groups are directed toward the inner cavity of the tube. frontiersin.orgacs.org This orientation creates a hydrophobic internal pore, a characteristic that is being actively explored for various applications. frontiersin.org

The synthetic pliability of these cyclic peptides allows for precise control over the properties of the resulting nanotubes, such as their internal diameter and surface chemistry. nih.gov These nanostructures are being investigated as synthetic transmembrane channels for ions and water, mimicking the function of natural biological pores. frontiersin.org Furthermore, their ability to encapsulate molecules within their hydrophobic core makes them promising candidates for anticancer drug delivery systems. acs.orgnih.gov The controlled assembly and disassembly of these peptide structures present opportunities for creating responsive biomaterials. acs.org

| Nanostructure Type | Key Structural Feature | Potential Application |

|---|---|---|

| Self-Assembling Cyclic Peptide Nanotube (SCPN) | Hydrophobic internal cavity from cyclohexyl groups frontiersin.orgacs.org | Transmembrane ion/water channels frontiersin.org |

| α,δ-Cyclic Peptide Assembly | Rigid, planar ring-like conformation acs.orgnih.gov | Anticancer drug delivery acs.orgnih.gov |

| Cyclic Peptide-Polymer Conjugates | Combines peptide self-assembly with polymer properties acs.orgnih.gov | Advanced functional biomaterials nih.gov |

Exploration in Agrochemicals and Advanced Functional Materials

The unique structural properties of this compound make it a valuable component in the development of new agrochemicals and advanced polymers.

In the field of agrochemicals, the compound serves as a building block for complex molecules, including pesticides. acs.org Research has demonstrated its use in the synthesis of N-phosphorylated derivatives of bis(2-chloroethyl)amine. lmaleidykla.lt These organophosphorus compounds are a known class of pesticides, highlighting the role of the this compound scaffold in creating new active ingredients for crop protection. lmaleidykla.lt

In materials science, its bifunctional amine and carboxylic acid groups allow it to act as a monomer in polymerization reactions. It has been incorporated into novel polyamides, including bio-based polymers synthesized with 2,5-furandicarboxylic acid (FDCA). google.com The inclusion of the rigid cyclohexyl ring into the polymer backbone can impart desirable thermal and mechanical properties to the resulting material. Patent literature describes its use in the synthesis of various polyamides and polyphthalamides, where it can be used to modulate properties like melting point and rigidity for high-performance applications. google.comgoogleapis.com

| Field | Specific Application | Compound/Material Type | Research Finding |

|---|---|---|---|

| Agrochemicals | Pesticide Synthesis | N-phosphorylated bis(2-chloroethyl)amine derivatives lmaleidykla.lt | Serves as a key building block for organophosphorus pesticides. lmaleidykla.ltacs.org |

| Advanced Functional Materials | Polymer Synthesis | Bio-based Polyamides (with FDCA) google.com | Acts as a monomer to create high-performance polymers. google.com |

| Advanced Functional Materials | Polymer Synthesis | Polyphthalamides googleapis.com | Incorporated to enhance thermal and structural properties of the polymer. googleapis.com |

Integration of Computational Chemistry and Molecular Dynamics Simulations in Drug Design

Computational methods are becoming indispensable in predicting and understanding the behavior of molecules, and this compound is a subject of such investigations. Molecular dynamics (MD) simulations, in particular, are being used to study the structure and function of the self-assembling peptide nanotubes that incorporate this amino acid. frontiersin.org

These simulations provide critical insights into the stability of the nanotubes when inserted into a lipid bilayer, mimicking a cell membrane. acs.org Researchers use MD to model the behavior of water and ions within the nanoconfined environment of the nanotube's hydrophobic pore. frontiersin.org This computational analysis helps to elucidate how factors like the channel's inner radius and its hydrophobicity influence the transport of molecules, which is crucial for designing synthetic channels with specific functions. frontiersin.org By simulating the motion of the peptide assemblies over time, these computational tools can predict the conformational equilibria and stability of different designs before undertaking complex and costly laboratory synthesis.

Advancement in Targeted Drug Delivery Systems and Prodrug Strategies

The chemical structure of this compound makes it a suitable component for sophisticated drug delivery systems. As discussed, cyclic peptides containing this acid can form nanotubes for drug encapsulation. acs.orgnih.gov Beyond this, the molecule itself is being explored as a linker or part of a carrier in prodrug design.

A prodrug is an inactive or less active medication that is metabolized into its active form within the body. googleapis.com The design of prodrugs often involves covalently attaching a carrier moiety to the active drug to improve its delivery, solubility, or release profile. google.com The bifunctional nature of this compound, with its amine and carboxylic acid groups, allows it to be readily incorporated into larger molecules. Patent literature describes its use in the synthesis of complex heterocyclic compounds that are investigated as protein kinase inhibitors, where the compound can act as a rigid linker connecting different parts of a molecule. googleapis.comgoogle.com This strategy can be used to create targeted drug delivery systems, for instance, by incorporating the molecule into a larger structure that includes a tumor-specific antibody.

High-Throughput Screening of Combinatorial Libraries Derived from this compound

A key direction for future pharmaceutical research is the use of this compound as a scaffold for building combinatorial libraries. Combinatorial chemistry involves the rapid synthesis of a large number of different but structurally related molecules, which can then be screened for biological activity in a high-throughput fashion.

The rigid, three-dimensional structure of the cyclohexyl ring provides a well-defined starting point for creating molecular diversity. Functional groups can be attached to the amine and carboxylate moieties, and potentially to the ring itself, to generate a library of compounds. While direct research on high-throughput screening of libraries based solely on this compound is still emerging, the principles are well-established in related fields. For example, similar cyclic amino acids are considered useful building blocks for creating peptidomimetic libraries to explore new therapeutic space. researchgate.net The suitability of cyclic peptides for high-throughput screening protocols has been noted, suggesting that libraries of peptides containing this compound could be efficiently screened for various biological activities, such as antimicrobial or anticancer properties. nih.gov

Q & A

Q. What are the established synthetic routes for preparing trans-4-aminocyclohexanecarboxylic acid (ACCA), and what experimental conditions are critical for yield optimization?

ACCA is synthesized via tert-butyloxycarbonyl (Boc) protection of the amino group. A validated method involves reacting ACCA with tert-butyloxycarbonyl azide in a dioxane-water mixture (1:1) at 45°C overnight, followed by acidification with citric acid to isolate the Boc-protected derivative . Key parameters include stoichiometric ratios (e.g., 1:2 ACCA-to-MgO ratio), temperature control, and purification via ether extraction. Yield optimization requires rigorous removal of magnesium oxide precipitates and avoiding side reactions during acidification.

Q. Which spectroscopic and chromatographic techniques are most reliable for characterizing ACCA and its derivatives?

- Infrared (IR) spectroscopy : Identifies functional groups (e.g., carboxylic acid O-H stretch at ~2500–3000 cm⁻¹, amine N-H stretch at ~3300 cm⁻¹) .

- NMR spectroscopy : ¹H and ¹³C NMR confirm stereochemistry and purity. For example, trans isomer proton splitting patterns differ from cis due to axial-equatorial hydrogen arrangements .

- Mass spectrometry (MS) : Validates molecular weight (143.18 g/mol for ACCA) and fragmentation patterns .

- Thin-layer chromatography (TLC) : Chloroform-methanol-acetic acid (85:10:5) is a common solvent system for monitoring reaction progress .

Q. How should ACCA be stored to ensure long-term stability, and what decomposition risks exist?

ACCA is hygroscopic and light-sensitive. Store at room temperature in airtight, light-resistant containers. Decomposition risks include:

- Thermal degradation above 300°C (melting point >495°C, but decomposition may occur at lower temperatures under prolonged heating) .

- Oxidation of the amine group in humid environments. Use desiccants and inert gas purging for sensitive applications .

Advanced Research Questions

Q. Why do carbodiimide-based coupling reactions with ACCA derivatives frequently fail, and what alternative strategies improve efficiency?

N,N'-Dicyclohexylcarbodiimide (DCC) often fails due to steric hindrance from the cyclohexane ring and poor solubility of intermediates. Alternative methods include:

- Diethylphosphoryl cyanide : Effective for attaching amino acid esters to ACCA with minimal side products .

- Hydroxybenzotriazole (HOBt) additives : Enhance activation of carboxyl groups in peptide bond formation .

- Pre-protection of functional groups (e.g., Boc or Fmoc) to direct reactivity .

Q. What chromatographic methods are optimal for separating cis/trans isomers of 4-aminocyclohexanecarboxylic acid?

- Reverse-phase HPLC : Use C18 columns with acetonitrile-water gradients. trans-ACCA elutes earlier than cis due to lower polarity .

- Ion-exchange chromatography : Separates isomers based on pKa differences (carboxylic acid pKa ~2.5; amine pKa ~9.5) .

- Chiral columns : Resolve enantiomers if chiral centers are present in derivatives (e.g., methyl esters) .

Q. How does ACCA’s conformational rigidity impact its stability under acidic or basic conditions compared to linear amino acids?

The cyclohexane ring restricts bond rotation, reducing susceptibility to racemization but increasing steric strain. Under acidic conditions (pH <2), the amine group protonates, destabilizing the chair conformation. In basic conditions (pH >10), deprotonation of the carboxylic acid may lead to ring puckering distortions. Stability studies using accelerated aging (40°C/75% RH) and HPLC monitoring are recommended .

Q. What role does ACCA play in synthesizing peptidomimetics for biomedical research?

ACCA’s rigid structure mimics peptide backbones, enhancing protease resistance and binding affinity. Examples include:

- EBV epitope analogs : Replacing Gly-Gly or Thr-Met in peptides with ACCA improves immunotherapeutic stability .

- Quinomycin models : ACCA derivatives stabilize β-turn conformations in antibiotic analogs .

Safety and Handling

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.